molecular formula C22H23N3OS B11604952 3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one

3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one

Cat. No.: B11604952
M. Wt: 377.5 g/mol
InChI Key: GMKRVTPCOBMFGP-UHFFFAOYSA-N
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Description

3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE is a complex organic compound with a unique structure that combines a pyrimidoquinoline core with a methylphenyl and a methylprop-2-en-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 2-methylphenylamine and 2-methylprop-2-en-1-ylsulfanyl chloride. The synthesis may proceed through the following steps:

    Formation of the Pyrimidoquinoline Core: This step involves the cyclization of 2-methylphenylamine with a suitable aldehyde or ketone to form the pyrimidoquinoline core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using 2-methylprop-2-en-1-ylsulfanyl chloride.

    Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, which may include recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.

    Affecting Cell Signaling Pathways: Altering the activity of signaling molecules and pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core structure.

    Pyrimidoquinoline Compounds: Molecules with a similar pyrimidoquinoline core but different substituents.

    Phenylsulfanyl Compounds: Compounds containing a phenylsulfanyl group.

Uniqueness

3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with biological targets and the development of new materials with desired properties.

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(2-methylprop-2-enylsulfanyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-one

InChI

InChI=1S/C22H23N3OS/c1-14(2)13-27-22-24-20-17(12-16-9-5-6-10-18(16)23-20)21(26)25(22)19-11-7-4-8-15(19)3/h4,7-8,11-12H,1,5-6,9-10,13H2,2-3H3

InChI Key

GMKRVTPCOBMFGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C4CCCCC4=C3)N=C2SCC(=C)C

Origin of Product

United States

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